molecular formula C17H21N5 B11224524 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224524
M. Wt: 295.4 g/mol
InChI Key: ROKRWAIYJRYIIY-UHFFFAOYSA-N
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Description

  • This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system.
  • Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl group and two ethyl substituents.
  • The compound’s systematic name is 1-(2,4-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • Preparation Methods

      Synthetic Routes: One synthetic approach involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).

      Industrial Production: While not widely used industrially, research efforts have explored scalable methods for its synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications of the phenyl or ethyl groups are common.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Research investigates its potential as an anticancer agent or kinase inhibitor.

      Industry: Limited industrial applications, but its derivatives could find use in materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular proteins or enzymes.

      Pathways: It may affect cell cycle regulation, apoptosis, or other signaling pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its specific substitution pattern and fused ring system distinguish it.

      Similar Compounds: Related pyrazolo[3,4-d]pyrimidines or kinase inhibitors.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research. For further specifics, consult scientific literature

    Properties

    Molecular Formula

    C17H21N5

    Molecular Weight

    295.4 g/mol

    IUPAC Name

    1-(2,4-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C17H21N5/c1-5-21(6-2)16-14-10-20-22(17(14)19-11-18-16)15-8-7-12(3)9-13(15)4/h7-11H,5-6H2,1-4H3

    InChI Key

    ROKRWAIYJRYIIY-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C

    Origin of Product

    United States

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